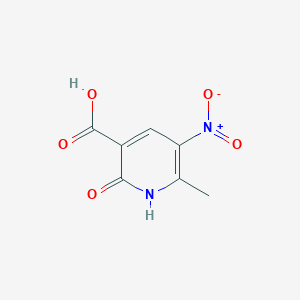

6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

The compound "6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a nitro-substituted dihydropyridine derivative. The closest analogs in the literature include structurally related dihydropyridine-3-carboxylic acids with variations in substituents at positions 5 and 6, such as phenyl, hydroxyl, methoxy, or heterocyclic groups. These compounds are typically synthesized via reflux reactions, characterized by NMR and mass spectrometry, and studied for their physicochemical properties .

Properties

IUPAC Name |

6-methyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-3-5(9(13)14)2-4(7(11)12)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVZYXLETRLZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650109 | |

| Record name | 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-73-3 | |

| Record name | 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Adaptability

The mechanism involves:

- Condensation : Meldrum’s acid derivative (1 ) reacts with cyanothioacetamide to form an intermediate thioamide.

- Cyclization : Intramolecular nucleophilic attack generates the pyridine ring.

- Tautomerization : The 2-oxo-1,2-dihydropyridine tautomer stabilizes via conjugation with the carboxylic acid group.

To introduce a methyl group at position 6, the starting Meldrum’s acid derivative could be modified to include a methyl substituent. For example, using 5-methyl-anilinomethylidene Meldrum’s acid would direct methyl incorporation during cyclization. Nitration at position 5 could then be achieved using a mixture of nitric and sulfuric acids, leveraging the electron-rich nature of the dihydropyridine ring.

Functionalization of Preformed Pyridine Cores

Regioselective Nitration

Nitration of dihydropyridines requires precise control to ensure regioselectivity. The nitro group typically enters positions activated by electron-donating groups. In 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the methyl group at position 6 and the electron-withdrawing carboxylic acid at position 3 direct nitration to position 5. A nitrating agent such as fuming HNO₃ in H₂SO₄ at 0–5°C achieves this selectively, as demonstrated in analogous pyridine systems.

Methylation Strategies

Introducing the methyl group can occur early or late in the synthesis:

- Early-stage methylation : Using methyl-substituted starting materials (e.g., 5-methyl-2-chloropyridine) ensures the methyl group is incorporated during ring formation.

- Late-stage methylation : Alkyl halides like methyl iodide react with pyridine intermediates under basic conditions. For example, treating 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with CH₃I and K₂CO₃ in DMF introduces the methyl group at position 6.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in nitration : Electron-donating groups (e.g., methyl) direct nitration to specific positions. Computational modeling or directing groups (e.g., boronic esters) could enhance selectivity.

- Stability of dihydropyridines : The 1,2-dihydropyridine tautomer is prone to oxidation. Conducting reactions under inert atmospheres or using stabilizing agents (e.g., acetic anhydride) improves yields.

- Crystallization issues : Hydrothermal methods produce high-quality crystals, but scale-up may require anti-solvent precipitation or seeding techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is , with a molecular weight of approximately 198.13 g/mol. The compound features a nitro group and a carboxylic acid functional group, which contribute to its reactivity and potential applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. A study found that these compounds were effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

Another significant application is in the development of anti-inflammatory agents. Compounds derived from 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine have shown promise in reducing inflammation in animal models of arthritis. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways. This makes it a candidate for further development in cancer therapeutics .

Agricultural Applications

1. Pesticidal Activity

6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine derivatives have been investigated for their pesticidal properties. Research indicates that these compounds can effectively control pests such as aphids and whiteflies, making them suitable candidates for developing eco-friendly pesticides .

2. Plant Growth Regulators

Some derivatives have been identified as plant growth regulators, promoting root development and enhancing overall plant growth. This application is particularly beneficial in sustainable agriculture practices where chemical fertilizers are minimized .

Materials Science Applications

1. Synthesis of Functional Polymers

The compound has been utilized in the synthesis of functional polymers that exhibit unique properties such as thermal stability and electrical conductivity. These polymers can be used in various applications including sensors and electronic devices .

2. Nanomaterials Development

Research into nanomaterials has revealed that incorporating 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine into nanocomposites can enhance their mechanical properties and thermal resistance, making them suitable for advanced engineering applications .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of analogous dihydropyridine-3-carboxylic acid derivatives from the evidence:

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., nitro, which is absent in the provided data) typically increase melting points due to enhanced intermolecular interactions. For example, 2-oxo-6-phenyl derivatives (15a) exhibit higher melting points (~260°C) compared to alkyl-substituted analogs .

- Hydroxyl and methoxy groups (e.g., compound 4n) reduce melting points (128–130°C) due to disrupted crystallinity .

Spectral Trends :

- IR Spectroscopy : All compounds show strong C=O stretches (1631–1722 cm⁻¹) and NH/OH stretches (3174–3450 cm⁻¹) .

- 1H-NMR : Substituents like benzyl groups (δ 4.90–5.20) and aromatic protons (δ 7.14–7.90) dominate spectral profiles .

Synthetic Yields :

- Yields vary significantly with substituents. For instance, 1-cyclohexyl derivatives (5l) achieve 78% yields, while hydroxyl-protected analogs (7) show lower yields (60%) due to decarboxylation challenges .

Biological Activity

6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 89795-73-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6N2O5

- Molecular Weight : 198.13 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and antibacterial agent.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, compounds structurally related to 6-Methyl-5-nitro derivatives have shown efficacy against several viruses:

| Compound | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| A-87380 | Neuraminidase Inhibitor | Not specified | |

| A-192558 | Neuraminidase Inhibitor | Not specified | |

| Compound 5 | HSV-1 | 0.55 | |

| Compound 9 | HIV | Not specified |

The antiviral mechanisms include inhibition of viral replication and interference with viral entry into host cells.

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The biological activity of 6-Methyl-5-nitro derivatives is attributed to various mechanisms:

- Inhibition of Enzymatic Activity : The compounds may inhibit key enzymes involved in viral replication.

- Interference with Nucleic Acid Synthesis : Some derivatives disrupt nucleic acid synthesis, thereby preventing viral proliferation.

- Cell Membrane Disruption : Certain compounds can alter bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of these compounds:

- Study on Antiviral Properties :

-

Antibacterial Efficacy :

- Another research focused on the antibacterial effects of the compound against multi-drug resistant strains of bacteria. The study concluded that certain derivatives exhibited potent antibacterial activity with low MIC values, suggesting their potential as therapeutic agents against resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how are reaction conditions optimized?

- Methodology :

- Route 1 : Condensation of Meldrum’s acid with triethyl orthoformate and aniline, followed by cyclization with N-aryl cyanoacetamides in the presence of KOH. Optimize reaction time (5–7 hours) and solvent polarity (e.g., DMF or toluene) to improve yields .

- Route 2 : Functionalization of pre-formed dihydropyridine scaffolds via nitration at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Key Parameters : Monitor intermediates via TLC and adjust stoichiometry of nitro-group precursors to minimize byproducts.

Q. How can purity and structural integrity be validated during synthesis?

- Methodology :

- Purification : Use gradient recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound. Evidence shows yields improve with slow cooling rates during recrystallization .

- Characterization :

- 1H/13C NMR : Look for diagnostic peaks: δ ~14.46 ppm (COOH proton), δ ~8.42–8.36 ppm (pyridine protons), and δ ~163.6 ppm (carbonyl carbons) .

- IR Spectroscopy : Confirm C=O stretches at 1722–1631 cm⁻¹ and NH/OH stretches at 3174–3450 cm⁻¹ .

Q. What analytical techniques are recommended for distinguishing this compound from structurally similar derivatives?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 485 [M⁺] for nitro-substituted derivatives) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. methyl group positioning) using single-crystal data .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration or functionalization be addressed?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 6-methyl position to direct nitration to the 5-position. Remove via hydrolysis post-reaction .

- Catalytic Control : Use Lewis acids (e.g., Cu(OTf)₂) to stabilize transition states and favor nitro-group addition at the 5-position .

Q. What computational tools are suitable for predicting biological activity or binding modes?

- Methodology :

- Molecular Docking : Perform docking studies with AutoDock Vina or Schrödinger Suite to predict interactions with enzymes like PI 3-Kα or bacterial targets (e.g., DNA gyrase). Validate with free-energy calculations (MM/GBSA) .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity and nitro-group stability .

Q. How can contradictory data in synthetic yields or biological activity be resolved?

- Methodology :

- Cross-Validation : Replicate reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .

- Dose-Response Assays : Use in vitro antibacterial assays (e.g., MIC against S. aureus) with controlled compound purity (≥95% by HPLC) to reconcile activity discrepancies .

Q. What alternative strategies exist for modifying the dihydropyridine core to enhance solubility or bioavailability?

- Methodology :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo using esterases .

- Co-Crystallization : Screen with co-formers (e.g., nicotinamide) to enhance aqueous solubility via hydrogen-bonding networks .

Q. How can degradation pathways or stability issues be investigated under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and monitor degradation via LC-MS. Identify major degradation products (e.g., nitro-group reduction to amine) .

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and analyze potency loss using validated HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.